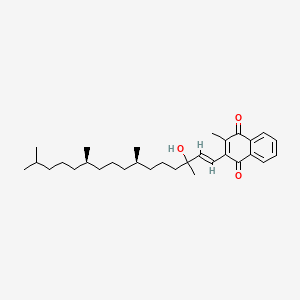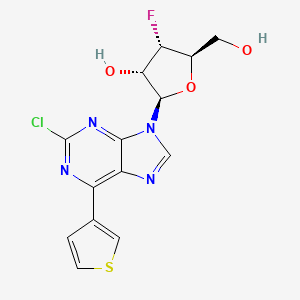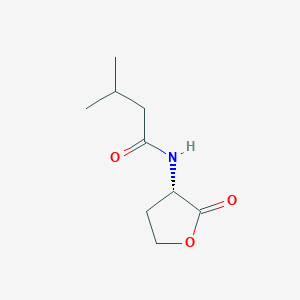
N-isovaleryl-L-homoserine lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isovaleryl-L-homoserine lactone is a type of N-acyl homoserine lactone, which is a class of molecules known for their role in bacterial quorum sensing. Quorum sensing is a mechanism of cell-to-cell communication that bacteria use to coordinate group behaviors such as biofilm formation, virulence, and bioluminescence. This compound specifically has an isovaleryl group as its acyl substituent .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-isovaleryl-L-homoserine lactone can be synthesized from methionine through a series of chemical reactions. The synthesis involves the formation of an intermediate, which is then cyclized to form the lactone ring . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
This would likely include the use of automated reactors and purification systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-isovaleryl-L-homoserine lactone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure the reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound may yield an oxidized lactone, while reduction may produce a reduced lactone. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .
Scientific Research Applications
N-isovaleryl-L-homoserine lactone has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of quorum sensing and the synthesis of related molecules.
Biology: It plays a crucial role in understanding bacterial communication and behavior, particularly in the context of biofilm formation and virulence.
Medicine: Research on this compound contributes to the development of novel antimicrobial agents that target quorum sensing pathways.
Industry: It is used in the development of biosensors and other biotechnological applications that rely on quorum sensing mechanisms
Mechanism of Action
N-isovaleryl-L-homoserine lactone exerts its effects through quorum sensing. It acts as a signaling molecule that binds to specific receptor proteins in bacteria, triggering a cascade of gene expression changes. These changes lead to coordinated behaviors such as biofilm formation and virulence factor production. The molecular targets include LuxR-type receptors, which are transcriptional regulators that control the expression of quorum sensing genes .
Comparison with Similar Compounds
N-isovaleryl-L-homoserine lactone is unique among N-acyl homoserine lactones due to its branched-chain isovaleryl group. Similar compounds include:
N-(3-oxododecanoyl)-L-homoserine lactone: Known for its role in Pseudomonas aeruginosa quorum sensing.
N-butanoyl-L-homoserine lactone: Commonly found in various gram-negative bacteria.
N-hexanoyl-L-homoserine lactone: Another widely studied quorum sensing molecule
These compounds share a common lactone ring structure but differ in their acyl side chains, which influence their specific roles and activities in bacterial communication.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-methyl-N-[(3S)-2-oxooxolan-3-yl]butanamide |
InChI |
InChI=1S/C9H15NO3/c1-6(2)5-8(11)10-7-3-4-13-9(7)12/h6-7H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
DUHWGLQNCKHNBY-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)CC(=O)N[C@H]1CCOC1=O |
Canonical SMILES |
CC(C)CC(=O)NC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


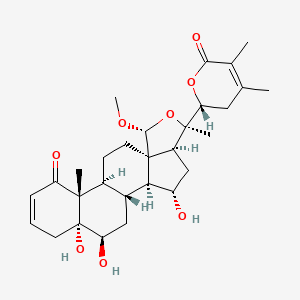

![N-(4-chlorophenyl)-N'-[[5-(hydroxymethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B15294034.png)
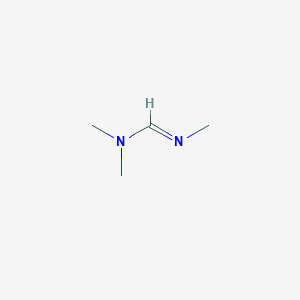
![(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)
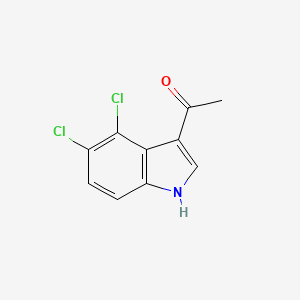

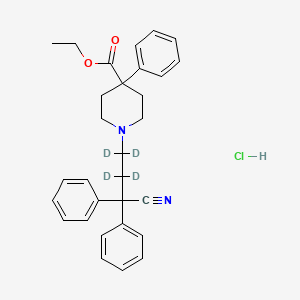
![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)
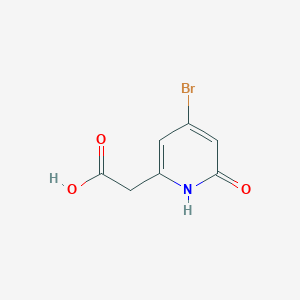
![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)
